molecular formula C10H10FN3 B13189336 N-(2-Fluoro-6-methylphenyl)-1H-pyrazol-4-amine

N-(2-Fluoro-6-methylphenyl)-1H-pyrazol-4-amine

Katalognummer: B13189336
Molekulargewicht: 191.20 g/mol
InChI-Schlüssel: SQSPVKLYMSLZGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Fluoro-6-methylphenyl)-1H-pyrazol-4-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a fluoro and methyl group on the phenyl ring, which imparts distinct chemical and physical characteristics.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluoro-6-methylphenyl)-1H-pyrazol-4-amine typically involves the reaction of 2-fluoro-6-methylaniline with a suitable pyrazole derivative. One common method includes the use of a coupling reaction where the amine group of 2-fluoro-6-methylaniline reacts with a pyrazole derivative under controlled conditions. The reaction may be facilitated by catalysts such as palladium or copper, and solvents like ethanol or dimethylformamide (DMF) are often used to dissolve the reactants and control the reaction environment .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Fluoro-6-methylphenyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds.

Wissenschaftliche Forschungsanwendungen

N-(2-Fluoro-6-methylphenyl)-1H-pyrazol-4-amine has several applications in scientific research:

Wirkmechanismus

The mechanism by which N-(2-Fluoro-6-methylphenyl)-1H-pyrazol-4-amine exerts its effects involves its interaction with specific molecular targets. The fluoro and methyl groups on the phenyl ring can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Fluoro-6-methylphenylboronic acid
  • 2-Fluoro-N-(2-fluoro-6-methylphenyl)benzenemethanamine
  • 1-(2-fluoro-6-methylphenyl)-N-methylmethanamine

Uniqueness

N-(2-Fluoro-6-methylphenyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C10H10FN3

Molekulargewicht

191.20 g/mol

IUPAC-Name

N-(2-fluoro-6-methylphenyl)-1H-pyrazol-4-amine

InChI

InChI=1S/C10H10FN3/c1-7-3-2-4-9(11)10(7)14-8-5-12-13-6-8/h2-6,14H,1H3,(H,12,13)

InChI-Schlüssel

SQSPVKLYMSLZGC-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=CC=C1)F)NC2=CNN=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.